Cyclohexyldiethanolamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62844. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

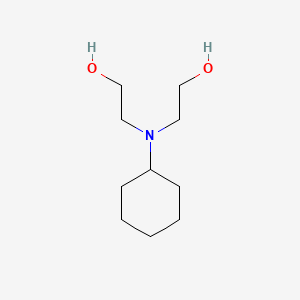

Structure

3D Structure

Properties

IUPAC Name |

2-[cyclohexyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h10,12-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPDFYDITNAMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063499 | |

| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4500-29-2 | |

| Record name | 2,2′-(Cyclohexylimino)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4500-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyldiethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(cyclohexylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWC2S3YAZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cyclohexyldiethanolamine

Introduction

Cyclohexyldiethanolamine (CDEA) is a multifunctional organic compound characterized by a cyclohexyl group bonded to a tertiary amine with two ethanol substituents. This unique molecular architecture imparts a versatile set of physicochemical properties, making it a valuable component in a wide range of industrial and research applications. Primarily recognized for its roles as a corrosion inhibitor, surfactant, and pH neutralizing agent, CDEA's efficacy is directly linked to its amphiphilic nature, basicity, and capacity for intermolecular hydrogen bonding.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. The document details the compound's chemical identity, summarizes its physical and chemical properties, outlines experimental methodologies for their determination, and discusses the structural basis for its key applications.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of any scientific investigation. CDEA is known by several synonyms, and its fundamental identifiers are crucial for accurate database searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | 2-[cyclohexyl(2-hydroxyethyl)amino]ethanol | [3] |

| CAS Number | 4500-29-2 | [3] |

| Molecular Formula | C₁₀H₂₁NO₂ | [4] |

| Molecular Weight | 187.28 g/mol | [3][4] |

| SMILES | C1CCC(CC1)N(CCO)CCO | [3] |

| InChIKey | HHPDFYDITNAMAM-UHFFFAOYSA-N | [3] |

| Common Synonyms | N-Cyclohexyldiethanolamine, Diethanolcyclohexylamine, Cyclohexylbis(2-hydroxyethyl)amine | [3] |

The structure of CDEA features a bulky, nonpolar cyclohexyl ring, which serves as the hydrophobic tail, and a polar head group consisting of a tertiary amine and two hydroxyl-terminated ethyl chains. This arrangement is the primary driver of its surface-active properties.

Caption: 2D Chemical Structure of this compound (CDEA).

Core Physicochemical Properties

The functional behavior of CDEA in various matrices is dictated by its physical properties. These values, compiled from multiple authoritative sources, provide a quantitative basis for its application.

| Property | Value(s) | Conditions | Source(s) |

| Physical State | Colorless to slightly yellow liquid | Ambient | [3] |

| Boiling Point | 322.04 °C to 342.9 °C | 760 mmHg | [1] |

| Density | 1.0066 to 1.05 g/cm³ | Ambient | [1] |

| Vapor Pressure | 0.002 Pa | 25 °C | [1][5] |

| Water Solubility | 28.2 g/L | 25 °C | [1][2][5] |

| LogP (Octanol/Water) | 1.57 | 20 °C | [5] |

| pKa (Predicted) | 14.40 ± 0.10 | - | [1][2][5] |

| Flash Point | 176 °C | Closed Cup | [2][4] |

Analysis of Physicochemical Properties:

-

Boiling Point & Vapor Pressure: CDEA exhibits a high boiling point and an extremely low vapor pressure, indicating low volatility.[1] This is a direct consequence of its relatively high molecular weight (187.28 g/mol ) and, more significantly, the presence of two hydroxyl (-OH) groups and a tertiary amine.[1] These functional groups facilitate strong intermolecular hydrogen bonding, requiring substantial thermal energy to transition into the vapor phase. This property is advantageous in high-temperature applications like metalworking fluids, where lubricant stability is critical.

-

Density: With a density slightly greater than water (approx. 1.01-1.05 g/cm³), CDEA will sink if not properly emulsified.[1]

-

Solubility Profile: The amphiphilic nature of CDEA governs its solubility.[1]

-

Water: It has moderate water solubility (28.2 g/L) due to hydrogen bonding between its hydrophilic diethanolamine head and water molecules.[1][5] The hydrophobic cyclohexyl group, however, prevents it from being fully miscible.[1]

-

Organic Solvents: It demonstrates excellent miscibility with polar organic solvents like alcohols and acetone.[1] Its solubility in non-polar solvents such as petroleum ether is significantly limited.[1]

-

-

Acidity/Basicity (pKa): The tertiary amine group confers basic properties to the molecule.[1] Under acidic conditions, the nitrogen atom can be protonated, forming a cationic species that significantly enhances water solubility.[1] This pH-dependent behavior is key to its function as a neutralizing agent in various formulations.[1][2] The predicted pKa of ~14.4 is associated with the hydroxyl protons and is less relevant to its basicity than the pKa of its conjugate acid.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and quality control. The key spectral features of CDEA are as follows:

-

Infrared (IR) Spectroscopy:

-

A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups.

-

Multiple sharp peaks between 2850-2950 cm⁻¹ correspond to the C-H stretching of the cyclohexyl and ethyl groups.

-

A peak in the 1050-1150 cm⁻¹ region is characteristic of C-N stretching.

-

Absorptions around 1000-1100 cm⁻¹ can be attributed to C-O stretching.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show complex, overlapping multiplets in the aliphatic region (~1.0-2.5 ppm) for the cyclohexyl protons. The methylene protons on the ethanol arms adjacent to the nitrogen and hydroxyl groups would appear as distinct triplets or multiplets further downfield (~2.5-4.0 ppm). The hydroxyl protons would present as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum would display distinct signals for the non-equivalent carbons of the cyclohexyl ring and the ethanol side chains. Carbons bonded to the nitrogen and oxygen atoms would be shifted downfield.

-

-

Mass Spectrometry:

-

In an Electron Ionization (EI) spectrum, the molecular ion peak (M⁺) would be observed at m/z = 187. The spectrum would also likely show characteristic fragmentation patterns, such as the loss of a hydroxyl group, an ethanol group, or cleavage within the cyclohexyl ring. LC-MS data confirms a molecular ion at approximately m/z 188 [M+H]⁺.[3]

-

Experimental Methodologies & Protocols

To ensure data integrity and reproducibility, standardized methods must be employed. Below are protocols for determining key physicochemical properties, reflecting the principles of a self-validating system.

Protocol 1: Determination of Water Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for Testing of Chemicals. It is a cornerstone experiment for assessing the environmental fate and behavior of a substance.

Causality: The shake-flask method is chosen for its reliability and simplicity. It establishes a thermodynamic equilibrium between the dissolved and undissolved states of the substance in water, providing a true measure of its saturation solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of CDEA to a known volume of deionized water in a glass-stoppered flask. Rationale: Using an excess ensures that saturation is achieved and maintained throughout the experiment.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours. A preliminary test should confirm that equilibrium is reached within this timeframe. Rationale: Constant temperature is critical as solubility is temperature-dependent. Prolonged agitation ensures the system reaches a stable equilibrium.

-

Phase Separation: Transfer the flask to a centrifuge and spin at high speed until a clear separation of the aqueous phase from any undissolved CDEA is achieved. Rationale: Centrifugation is a non-invasive method to remove undissolved micro-droplets or solid particles without altering the dissolved concentration.

-

Sampling: Carefully extract a precise aliquot of the clear, supernatant aqueous phase.

-

Quantification: Analyze the concentration of CDEA in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) after appropriate derivatization.

-

Validation: Repeat the experiment with different equilibration times (e.g., 48 and 72 hours) to confirm that the measured concentration does not significantly change, thereby validating that equilibrium was indeed reached.

Caption: Workflow for determining water solubility via the shake-flask method.

Applications Driven by Physicochemical Properties

The industrial utility of CDEA is a direct result of its molecular structure and resulting properties.

-

Corrosion Inhibition: The tertiary amine nitrogen atom possesses a lone pair of electrons, which can coordinate with vacant d-orbitals of metal atoms on a surface. This forms a protective film that acts as a barrier against corrosive agents like water and oxygen.[1][2] The hydrophobic cyclohexyl group further enhances this barrier by repelling water.

-

Surfactant and Emulsifier: CDEA's amphiphilic character, with its distinct hydrophobic tail (cyclohexyl) and hydrophilic head (diethanolamine), allows it to accumulate at oil-water interfaces.[1] This reduces interfacial tension, enabling the formation of stable emulsions. This property is crucial in metalworking fluids, which are often oil-in-water emulsions, and in personal care products like shampoos.[2][]

-

Neutralizing Agent: As a moderately basic compound, CDEA is used to neutralize acidic components in formulations, thereby controlling and maintaining a desired pH.[1][2] This is important for product stability and for preventing acid-induced corrosion.

Safety and Handling

From a toxicological standpoint, CDEA is classified as a hazardous substance.

-

GHS Hazard Classification:

Handling Precautions: Due to its corrosive and irritant nature, strict safety protocols are mandatory when handling CDEA.[2][4]

-

Work should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[4]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[4]

-

Store in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents.[4]

Conclusion

This compound is a compound whose industrial value is fundamentally derived from its physicochemical properties. Its high boiling point and low volatility ensure stability in demanding environments. Its amphiphilic structure makes it an effective surfactant and corrosion inhibitor, while its basicity allows for precise pH control. A thorough understanding of these properties, determined through robust experimental methods, is essential for its safe and effective application in scientific research and industrial formulation.

References

-

National Center for Biotechnology Information. (n.d.). Ethanol, 2,2'-(cyclohexylimino)bis-. PubChem. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4500-29-2, this compound. LookChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexanol. PubChem. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:4500-29-2. Chemsrc. Retrieved from [Link]

Sources

Cyclohexyldiethanolamine molecular structure and functional groups.

An In-depth Technical Guide to Cyclohexyldiethanolamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CHEA), a multifunctional amino alcohol. It details the molecule's structural characteristics, key functional groups, and resultant physicochemical properties. The document synthesizes data on its reactivity, common industrial applications, and established analytical methodologies for its characterization. Serving as a vital resource for researchers, chemists, and professionals in drug development, this guide explains the causality behind the compound's behavior, from its amphiphilic nature to its role as a corrosion inhibitor and chemical intermediate. Detailed protocols for handling, safety precautions, and a consolidated list of authoritative references are included to ensure scientific integrity and practical utility.

Introduction

This compound, systematically named 2-[cyclohexyl(2-hydroxyethyl)amino]ethanol, is an organic compound featuring a unique molecular architecture that combines a bulky, nonpolar cyclohexyl group with a polar diethanolamine moiety.[1] This amphiphilic structure, possessing both hydrophobic and hydrophilic characteristics, is the primary determinant of its diverse applications.[1] While not a frontline pharmaceutical agent itself, its utility as a pH neutralizing agent, corrosion inhibitor, and surfactant intermediate makes it a relevant compound in various manufacturing and chemical processes that may intersect with the pharmaceutical and materials science industries.[1][2][3] This guide aims to provide an in-depth analysis of its molecular structure and functional groups to inform its application in advanced research and development.

Molecular Structure and Physicochemical Properties

The foundational identity of this compound is established by its molecular formula, C₁₀H₂₁NO₂, and a molecular weight of approximately 187.28 g/mol .[1][2][4][] Its structure features a central tertiary amine nitrogen atom covalently bonded to a cyclohexyl ring and two separate ethyl alcohol chains.

Structural Identifiers

The molecule's three-dimensional conformation is critical to its function, with the flexible ethanol arms and the rigid cyclohexyl chair conformer influencing its steric and electronic properties.

Caption: Simplified reaction scheme for the synthesis of this compound.

Spectroscopic Characterization

Definitive identification and quality control of this compound rely on standard spectroscopic techniques. While specific spectra are proprietary to individual analyses, the expected features can be reliably predicted.

Infrared (IR) Spectroscopy

An IR spectrum of the compound would exhibit characteristic absorption bands:

-

Broad O-H Stretch: A strong, broad peak around 3300-3400 cm⁻¹ indicates the hydrogen-bonded hydroxyl groups. [7]* C-H Stretch: Peaks in the 2850-2930 cm⁻¹ region correspond to the C-H bonds of the cyclohexyl and ethyl groups.

-

C-O Stretch: A distinct peak around 1050 cm⁻¹ is characteristic of the C-O single bond in the primary alcohol groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information by probing the hydrogen (¹H) and carbon (¹³C) nuclei.

-

¹H NMR: The spectrum would be complex. Protons on the carbons adjacent to the oxygen atoms (CH₂-OH) would appear downfield (~3.6 ppm). Protons on carbons adjacent to the nitrogen (N-CH₂) would be slightly more upfield. The cyclohexyl protons would produce a series of overlapping multiplets in the ~1.0-1.8 ppm range. The O-H protons would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The spectrum would show distinct signals for each chemically non-equivalent carbon. Carbons bonded to oxygen (C-OH) would be in the ~60 ppm region, while carbons bonded to nitrogen (C-N) would appear around 40-55 ppm. The cyclohexyl carbons would resonate upfield at ~25-35 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 187. The fragmentation pattern would likely involve the loss of water, ethyl groups, or cleavage of the cyclohexyl ring, providing further structural confirmation. [2]

Applications in Research and Industry

The unique amphiphilic nature of this compound drives its use in several fields, though direct applications in drug development are not prominent. Its relevance to the field is primarily as a processing aid or a component in supportive formulations.

-

Corrosion Inhibition: CHEA is widely used as a corrosion inhibitor, particularly in metalworking fluids and lubricants. [1][2][3]It forms a protective film on metal surfaces, preventing oxidative degradation. [1]* pH Neutralizing Agent: Its basicity makes it an effective agent for pH control in various chemical processes and formulations. [1][3]* Surfactant and Emulsifier: The molecule's dual hydrophobic-hydrophilic character allows it to act as a surfactant and emulsifier, stabilizing mixtures of immiscible liquids like oil and water. [2][3][]This property is leveraged in some personal care products and industrial cleaners. [3][]* Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules.

Caption: Relationship between molecular properties and industrial applications of CHEA.

Analytical Methodologies

General Protocol for Purity Assessment by Gas Chromatography (GC)

This protocol outlines a self-validating system for determining the purity of a this compound sample.

-

System Preparation:

-

Use a GC system equipped with a Flame Ionization Detector (FID).

-

Install a nonpolar or mid-polarity capillary column (e.g., DB-5 or equivalent).

-

Set the carrier gas (Helium or Hydrogen) flow rate according to the column manufacturer's recommendation.

-

-

Standard Preparation:

-

Accurately weigh approximately 100 mg of a certified this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or isopropanol) in a volumetric flask. This is the stock standard.

-

Prepare a working standard by diluting the stock standard to a concentration of approximately 1 mg/mL.

-

-

Sample Preparation:

-

Prepare the sample to be tested at the same concentration as the working standard (1 mg/mL) using the same solvent.

-

-

Instrumental Parameters (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Injection Volume: 1 µL

-

-

Analysis and Validation:

-

Inject the solvent blank to ensure no system contamination.

-

Perform five replicate injections of the working standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0% to validate system precision.

-

Inject the sample preparation in duplicate.

-

Calculate the purity of the sample by comparing the peak area of the analyte to the average peak area of the standard (Area % or comparison to a standard curve).

-

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements: It is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause damage to organs through prolonged or repeated exposure (H373). [2][4]There is also suspicion of it damaging fertility or the unborn child. [2]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [4]All handling should be performed in a well-ventilated area or a chemical fume hood. [4]* Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and sources of ignition. [4]* Disposal: Dispose of waste material in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service. [4] Acute toxicity data indicates an oral LD50 in rats of 2600 mg/kg, classifying it as moderately toxic by ingestion. [6][8]

Conclusion

This compound is a structurally interesting and industrially significant molecule. Its value is derived from the combination of a tertiary amine, dual hydroxyl groups, and a cyclohexyl ring. This guide has detailed the fundamental relationship between this molecular structure and the compound's resulting physicochemical properties, reactivity, and applications. For researchers and developers, understanding these core principles is essential for leveraging CHEA's capabilities as a neutralizing agent, corrosion inhibitor, or synthetic precursor, while adhering to the necessary safety protocols required for its handling.

References

-

PubChem. (n.d.). Ethanol, 2,2'-(cyclohexylimino)bis-. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

LookChem. (n.d.). Cas 4500-29-2, this compound. Retrieved January 26, 2026, from [Link]

-

Chemsrc. (2025, August 25). This compound | CAS#:4500-29-2. Retrieved January 26, 2026, from [Link]

-

LookChem. (n.d.). CAS No.4500-29-2, this compound Suppliers. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved January 26, 2026, from [Link]

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved January 26, 2026, from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved January 26, 2026, from [Link]

Sources

- 1. Buy this compound | 4500-29-2 [smolecule.com]

- 2. Ethanol, 2,2'-(cyclohexylimino)bis- | C10H21NO2 | CID 20587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. This compound | CAS#:4500-29-2 | Chemsrc [chemsrc.com]

- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. CAS No.4500-29-2,this compound Suppliers [lookchem.com]

An In-Depth Technical Guide to the Synthesis of Cyclohexyldiethanolamine from Cyclohexylamine and Ethylene Oxide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Bis(2-hydroxyethyl)cyclohexylamine, also known as Cyclohexyldiethanolamine, through the ethoxylation of cyclohexylamine. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, discusses purification and characterization techniques, and addresses critical safety and scale-up considerations. By integrating established chemical principles with practical insights, this guide aims to serve as an authoritative resource for the laboratory and industrial production of this versatile tertiary amine.

Introduction

N,N-Bis(2-hydroxyethyl)cyclohexylamine is a tertiary amine featuring a cyclohexyl group and two hydroxyethyl substituents. Its amphiphilic nature, stemming from the hydrophobic cyclohexyl ring and the hydrophilic diethanolamine moiety, makes it a valuable intermediate in various applications, including as a corrosion inhibitor, a surfactant, and in the manufacturing of lubricants and specialty chemicals.[1][2] The primary route to its synthesis is the reaction of cyclohexylamine with two equivalents of ethylene oxide. This guide will explore the critical parameters of this ethoxylation reaction to enable its safe, efficient, and reproducible execution.

Reaction Mechanism and Kinetics

The synthesis of this compound proceeds through a sequential nucleophilic addition of cyclohexylamine to ethylene oxide. The reaction can be catalyzed by both acids and bases, with each pathway offering distinct advantages and disadvantages.

Base-Catalyzed Mechanism

In industrial settings, base catalysis is often preferred due to its high reaction rates and lower formation of undesirable byproducts.[3] The mechanism involves the deprotonation of the amine to form a more nucleophilic amide anion, which then attacks the electrophilic carbon of the ethylene oxide ring.

Step 1: Formation of the Mono-ethoxylated Intermediate The primary amine, cyclohexylamine, reacts with the first equivalent of ethylene oxide. The reaction can proceed, albeit slowly, without a catalyst, but is significantly accelerated by a base (e.g., KOH, NaOH). The base facilitates the deprotonation of the amine, increasing its nucleophilicity.

Step 2: Formation of the Di-ethoxylated Product The secondary amine intermediate, N-(2-hydroxyethyl)cyclohexylamine, is more nucleophilic than the starting primary amine. It readily reacts with a second equivalent of ethylene oxide to yield the final product, N,N-Bis(2-hydroxyethyl)cyclohexylamine. The terminal hydroxyl group of the mono-ethoxylated intermediate can also be deprotonated by the base, further promoting the reaction.

Caption: Base-catalyzed ethoxylation of cyclohexylamine.

Acid-Catalyzed Mechanism

Acid catalysis proceeds by protonating the oxygen atom of the ethylene oxide, which activates the epoxide ring towards nucleophilic attack by the amine.[4] While effective, this method is generally less favored in industrial production due to the potential for side reactions, such as the formation of 1,4-dioxane, and the corrosive nature of the acidic catalysts.[5]

Caption: Acid-catalyzed ethoxylation of cyclohexylamine.

Experimental Protocols

The following protocols are representative procedures for the laboratory-scale synthesis of N,N-Bis(2-hydroxyethyl)cyclohexylamine. Extreme caution must be exercised when handling ethylene oxide due to its high toxicity and flammability. All operations involving ethylene oxide must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

| Material/Equipment | Specifications |

| Cyclohexylamine | >99% purity |

| Ethylene Oxide | High purity |

| Potassium Hydroxide (KOH) | ACS grade, pellets |

| Toluene | Anhydrous |

| Pressurized Reaction Vessel | Autoclave with stirring, temperature, and pressure control |

| Distillation Apparatus | For atmospheric and vacuum distillation |

| Standard Glassware | Round-bottom flasks, condensers, dropping funnel, etc. |

| Analytical Instruments | GC-MS, NMR, FT-IR |

Representative Laboratory Synthesis

This protocol is adapted from general ethoxylation procedures and should be optimized for specific laboratory conditions.

-

Reactor Preparation: A 500 mL stainless steel autoclave is charged with cyclohexylamine (99.17 g, 1.0 mol) and potassium hydroxide (1.0 g, 0.018 mol) as the catalyst.

-

Inerting: The reactor is sealed and purged several times with nitrogen to remove all oxygen.

-

Heating: The mixture is heated to 120-140°C with vigorous stirring.

-

Ethylene Oxide Addition: Ethylene oxide (88.1 g, 2.0 mol) is slowly introduced into the reactor below the liquid surface at a rate that maintains the reaction temperature and pressure within safe limits (typically below 5 bar). The high exothermicity of the reaction requires careful monitoring and cooling.

-

Reaction: After the addition of ethylene oxide is complete, the reaction mixture is stirred at 120-140°C for an additional 2-4 hours to ensure complete conversion.

-

Cooling and Depressurization: The reactor is cooled to room temperature, and any residual ethylene oxide is safely vented.

-

Neutralization and Filtration: The crude product is neutralized with an acid (e.g., phosphoric acid or acetic acid) to quench the catalyst. The resulting salt is removed by filtration.

-

Purification: The product is purified by vacuum distillation.

Purification and Characterization

Purification

The primary method for purifying N,N-Bis(2-hydroxyethyl)cyclohexylamine is vacuum distillation . This is necessary because the compound has a high boiling point and is susceptible to thermal degradation at atmospheric pressure.

-

Typical Distillation Parameters:

-

Pressure: 1-10 mmHg

-

Boiling Point: Varies with pressure, but significantly lower than the atmospheric boiling point.

-

A preliminary distillation at atmospheric pressure may be performed to remove any low-boiling impurities or residual solvents.

Characterization

Note: Publicly available, peer-reviewed NMR and IR spectra for N,N-Bis(2-hydroxyethyl)cyclohexylamine are scarce. The following are expected spectral characteristics based on the structure and data from analogous compounds.

-

¹H NMR: Expected signals would include broad multiplets for the cyclohexyl protons, and distinct triplets for the -CH₂-N- and -CH₂-OH protons of the hydroxyethyl groups. The hydroxyl protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum should show distinct signals for the carbons of the cyclohexyl ring and two signals for the carbons of the hydroxyethyl groups (-CH₂-N- and -CH₂-OH).

-

FT-IR: Key characteristic peaks would include a broad O-H stretch around 3400 cm⁻¹, C-H stretching of the alkyl groups around 2850-2950 cm⁻¹, and C-N and C-O stretching in the fingerprint region.

-

GC-MS: This technique is invaluable for assessing purity and identifying byproducts. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the product (187.28 g/mol ) and characteristic fragmentation patterns.

Side Reactions and Impurity Profile

Several side reactions can occur during the ethoxylation of cyclohexylamine, leading to impurities that can affect the quality of the final product.

-

Over-ethoxylation: The terminal hydroxyl groups of the product can react further with ethylene oxide to form poly(ethylene glycol) (PEG) chains. This is more prevalent with higher ethylene oxide to amine ratios and can be minimized by careful stoichiometric control.

-

1,4-Dioxane Formation: This is a common byproduct in acid-catalyzed ethoxylation but can also form in base-catalyzed reactions at high temperatures.[5]

-

Unreacted Starting Materials: Incomplete reaction will leave residual cyclohexylamine and the mono-ethoxylated intermediate.

-

Water-related Impurities: The reaction of ethylene oxide with any trace amounts of water can lead to the formation of ethylene glycol and its oligomers.

Industrial Scale-Up and Safety Considerations

Reactor Design

For industrial-scale production, semi-batch reactors are commonly employed.[6] These can include:

-

Stirred Tank Reactors: These are versatile but may have mass transfer limitations for the gaseous ethylene oxide.

-

Loop Reactors (e.g., Venturi Loop, Enhanced Loop): These reactors offer superior gas-liquid mass transfer and heat removal capabilities, which are crucial for controlling the highly exothermic ethoxylation reaction.[7][8] The choice of reactor depends on the desired production capacity, selectivity, and safety requirements.

Caption: Industrial Reactor Types for Ethoxylation.

Safety Considerations

Ethylene oxide is a highly hazardous substance. It is flammable, toxic, and a known carcinogen. Cyclohexylamine is also corrosive and toxic.[9]

| Hazard | Mitigation Strategy |

| Ethylene Oxide Flammability/Explosivity | - Operate in an inert atmosphere (e.g., nitrogen blanket).- Use explosion-proof equipment.- Ensure proper grounding to prevent static discharge. |

| Ethylene Oxide Toxicity | - Conduct all operations in a well-ventilated area, preferably a closed system.- Use appropriate personal protective equipment (PPE), including respiratory protection.- Implement continuous monitoring for ethylene oxide leaks. |

| Reaction Exothermicity | - Employ reactors with efficient heat removal systems.- Control the addition rate of ethylene oxide.- Have an emergency cooling and/or quenching system in place. |

| Handling of Corrosive Materials | - Use appropriate chemically resistant materials for reactor construction and transfer lines.- Wear suitable PPE, including gloves, goggles, and chemical-resistant clothing. |

Conclusion

The synthesis of N,N-Bis(2-hydroxyethyl)cyclohexylamine from cyclohexylamine and ethylene oxide is a well-established yet technically demanding process. Success hinges on a thorough understanding of the reaction mechanism, careful control of reaction parameters to maximize yield and minimize impurities, and stringent adherence to safety protocols, particularly concerning the handling of ethylene oxide. This guide provides a foundational framework for researchers and professionals to approach this synthesis with a robust understanding of both the theoretical principles and practical considerations. Further optimization for specific applications may be achieved through systematic investigation of catalyst types, reaction conditions, and purification techniques.

References

-

Wikipedia. (n.d.). Ethoxylation. Retrieved from [Link]

-

PubChem. (n.d.). Ethanol, 2,2'-(cyclohexylimino)bis-. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution.

-

Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]

- Müller, P., Winkenwerder, W., & van der Schaaf, J. (n.d.). Ethoxylation of Fatty Amines. Sustainable Process Engineering, Chemical Reactor Engineering.

-

ResearchGate. (n.d.). Catalysts for the Ethoxylation of Esters. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)cyclohexylamine. Retrieved from [Link]

- Google Patents. (n.d.). Process for making ethoxylated amine compounds.

-

MDPI. (n.d.). Migration of Dihydroxy Alkylamines and Their Possible Impurities from Packaging into Foods and Food Simulants: Analysis and Safety Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised.... Retrieved from [Link]

-

ResearchGate. (n.d.). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine.

-

Frontiers. (2021). The Evolution of the Fed Batch Ethoxylation Reactors to Produce the Non-Ionic Surfactants. Retrieved from [Link]

-

ACS Publications. (2005). Comparison of Different Reactor Types Used in the Manufacture of Ethoxylated, Propoxylated Products. Industrial & Engineering Chemistry Research. Retrieved from [Link]

- Ullmann's Encyclopedia of Industrial Chemistry. (n.d.). Ethylene Oxide.

- Google Patents. (n.d.). Improved process for making ethoxylated amine compounds.

-

Ballestra S.p.A. (n.d.). Ethoxylation and Alkoxylation Plants. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

Nicl.it. (2023). Design of a continuous device for Ethoxylation Reaction: the choice between micro and milli scale. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N,N-bis(2-hydroxyethyl)benzyl amine. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)formamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-bis(2-hydroxyethyl)octanamide. Retrieved from [Link]

-

Shree Vallabh Chemical. (n.d.). Industrial Applications of Stearyl Amine Ethoxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids. Retrieved from [Link]

-

ATDBio. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2019). Effect of Different Ethylene Oxide Addition Numbers on the Performance of Polyoxyethylene Tallow Amine as a Pesticide Emulsifier. Langmuir. Retrieved from [Link]

-

PubMed. (n.d.). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]

-

ResearchGate. (n.d.). A systematic derivatization technique for characterization of ethoxylates by GC and GCMS. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2012). Synthesis of cyclohexylamine (via FR971429). Retrieved from [Link]

Sources

- 1. N,N-bis(2-hydroxyethyl)octanamide | C12H25NO3 | CID 76499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fatty Amine Ethoxylates | Nimac Great Britain [nimacltd.co.uk]

- 3. prepchem.com [prepchem.com]

- 4. ugr.es [ugr.es]

- 5. Sciencemadness Discussion Board - Synthesis of cyclohexylamine (via FR971429) - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

Reaction kinetics of Cyclohexyldiethanolamine formation.

An In-Depth Technical Guide to the Reaction Kinetics of Cyclohexyldiethanolamine Formation

Introduction

This compound, known systematically as 2,2'-(Cyclohexylimino)diethanol or N,N-Bis(2-hydroxyethyl)cyclohexylamine, is a tertiary amine featuring a cyclohexyl group and two hydroxyethyl substituents.[1] This molecule serves as a crucial building block and functional component in diverse industrial applications, including as a corrosion inhibitor in metalworking fluids, a neutralizing agent, and an intermediate in the synthesis of more complex chemical structures.[2] A thorough understanding of its formation kinetics is paramount for process optimization, ensuring high yield, purity, and safety in its industrial production.

This guide provides a comprehensive exploration of the reaction kinetics associated with the synthesis of this compound, primarily through the ethoxylation of cyclohexylamine. We will delve into the underlying reaction mechanisms, outline robust experimental designs for kinetic studies, detail appropriate analytical methodologies for reaction monitoring, and discuss the critical parameters that influence the reaction rate.

Reaction Mechanism and Theoretical Kinetics

The formation of this compound is a classic example of an ethoxylation reaction, where ethylene oxide reacts with a primary amine, cyclohexylamine.[2] The reaction is a sequential nucleophilic substitution (SN2) process occurring in two main steps.

Step 1: Formation of the Intermediate, N-(2-hydroxyethyl)cyclohexylamine The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking one of the carbon atoms of the strained ethylene oxide ring. This leads to the opening of the epoxide ring and the formation of a zwitterionic intermediate, which is then protonated (typically by a solvent molecule or another amine molecule) to yield the mono-ethoxylated intermediate.

Step 2: Formation of this compound The resulting secondary amine, N-(2-hydroxyethyl)cyclohexylamine, is also nucleophilic and reacts with a second molecule of ethylene oxide through the same mechanism to form the final product, this compound.

The overall reaction can be summarized as: C₆H₁₁NH₂ + 2 (C₂H₄O) → C₆H₁₁N(CH₂CH₂OH)₂

This reaction can be catalyzed by both acids and bases. In base-catalyzed conditions (e.g., using KOH), the amine's nucleophilicity is enhanced, favoring the SN2 mechanism.[3][4] In acid-catalyzed conditions, the ethylene oxide is protonated to form a more reactive epoxonium ion, which is then attacked by the amine.

Theoretical Rate Law Based on the bimolecular nature of each step, the reaction rate is dependent on the concentrations of the amine and ethylene oxide.[5] The rate of disappearance of cyclohexylamine and the formation of the final product can be described by a set of differential equations:

-d[CHA]/dt = k₁[CHA][EO] d[INT]/dt = k₁[CHA][EO] - k₂[INT][EO] d[CDA]/dt = k₂[INT][EO]

Where:

-

[CHA] is the concentration of Cyclohexylamine

-

[EO] is the concentration of Ethylene Oxide

-

[INT] is the concentration of the intermediate N-(2-hydroxyethyl)cyclohexylamine

-

[CDA] is the concentration of this compound

-

k₁ and k₂ are the rate constants for the first and second ethoxylation steps, respectively.

The overall reaction order is typically considered second order (first order with respect to the amine and first order with respect to ethylene oxide).[6] However, the relative values of k₁ and k₂ determine the concentration profile of the intermediate and the selectivity towards the final product over time.

Experimental Design for Kinetic Studies

A robust experimental setup is critical for acquiring high-quality kinetic data. The primary objective is to monitor the concentration of reactants, intermediates, and products over time under controlled conditions.

Causality in Experimental Choices:

-

Reactor Choice: A jacketed, stirred-tank batch reactor is often preferred for laboratory-scale kinetic studies. The jacket allows for precise temperature control, which is crucial as reaction rates are highly temperature-dependent. The stirring mechanism ensures the reaction mixture is homogeneous, eliminating mass transfer limitations so that the observed rate is the true chemical reaction rate.[7]

-

Temperature Control: Ethoxylation reactions are exothermic.[3] Maintaining a constant temperature is essential because the rate constant, k, varies exponentially with temperature as described by the Arrhenius equation. A deviation of even a few degrees can significantly alter the reaction rate. Typical industrial ethoxylation temperatures range from 80°C to 150°C.[8]

-

Pressure: The reaction is often conducted under pressure (e.g., 340-415 kPa) to keep the low-boiling-point ethylene oxide (B.P. 10.4°C) in the liquid phase and increase its concentration in the reaction medium, thereby increasing the reaction rate.[8][9]

-

Sampling: A sampling system that allows for the rapid withdrawal of small, representative aliquots of the reaction mixture is necessary. Each sample must be immediately quenched—for example, by cooling it rapidly and diluting it in a cold solvent—to stop the reaction and "freeze" the composition at that specific time point.

Step-by-Step Experimental Protocol

-

Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen to remove oxygen, which can lead to side reactions.

-

Reactant Charging: Charge a known mass of cyclohexylamine and any solvent or catalyst into the reactor.

-

Heating: Heat the reactor contents to the desired, stable reaction temperature (e.g., 120°C).[8]

-

Initial Sample (t=0): Take an initial sample just before the addition of ethylene oxide to establish baseline concentrations.

-

Ethylene Oxide Addition: Meter a known quantity of liquid ethylene oxide into the reactor under controlled pressure. The start of this addition marks the beginning of the reaction (t=0).

-

Timed Sampling: Withdraw samples at regular, predetermined intervals (e.g., 5, 10, 20, 40, 60, 90 minutes).

-

Sample Quenching: Immediately quench each sample in a pre-weighed vial containing a cold solvent (e.g., acetonitrile) to stop the reaction.

-

Analysis: Analyze the quenched samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of all relevant species.

-

Repeat: Repeat the experiment at different temperatures (e.g., 110°C, 130°C, 140°C) to determine the activation energy.

Analytical Methodologies for Reaction Monitoring

Accurate quantification of cyclohexylamine, the mono-ethoxylated intermediate, and this compound is the cornerstone of a kinetic study. Since these alkanolamines lack strong UV chromophores, specialized detection methods are required.[10]

Method Selection:

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is a viable option. These compounds are polar, so a specific polar capillary column is necessary to achieve good peak shape. Derivatization can sometimes be used to improve volatility and chromatography.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is also suitable. Due to the lack of UV absorbance, detectors like Pulsed Amperometric Detection (PAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are preferred. Ion chromatography can work well for separating alkanolamines.[11]

| Parameter | Gas Chromatography-FID (GC-FID) | Gas Chromatography-MS (GC-MS) | HPLC with Pulsed Amperometric Detection (HPLC-PAD) |

| Principle | Separation by boiling point/polarity; detection by ion flame | Separation by boiling point/polarity; detection by mass | Separation by polarity; detection by electrochemical oxidation |

| Selectivity | Moderate | High (definitive identification) | High for electroactive species |

| Sensitivity | Good | Excellent | Excellent |

| Advantages | Robust, cost-effective | High specificity | No derivatization needed, very sensitive for alkanolamines |

| Disadvantages | May require derivatization for polar amines | Higher equipment cost | Requires specific electrochemical detector, sensitive to eluent pH |

Table based on principles from various analytical sources.[11][12]

Protocol: HPLC-PAD for Alkanolamine Quantification

This protocol is adapted from established methods for analyzing alkanolamines.[11]

-

Instrumentation: HPLC system equipped with a Dionex OmniPac PAX-500 analytical column (or similar) and a Pulsed Amperometric Detector with a gold working electrode.

-

Eluent Preparation: Prepare an isocratic mobile phase of 150 mM sodium hydroxide solution containing 5% acetonitrile. The high pH suppresses the ionization of the amines, allowing for separation via a reverse-phased mechanism.[11]

-

Standard Preparation: Prepare calibration standards of pure cyclohexylamine, N-(2-hydroxyethyl)cyclohexylamine, and this compound in the eluent at several concentration levels (e.g., 1, 10, 50, 100 ppm).

-

Sample Preparation: Dilute the quenched reaction samples with the eluent to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection: PAD waveform optimized for amines.

-

-

Data Analysis: Integrate the peak areas for each compound. Construct a calibration curve (peak area vs. concentration) for each standard. Use the regression equation to calculate the concentration of each component in the unknown reaction samples.

Data Analysis and Kinetic Parameter Determination

Once the concentration-time data has been collected, it can be analyzed to determine the kinetic parameters.

Integral Method: This method involves integrating the rate law and plotting the resulting function to obtain a straight line whose slope or intercept yields the rate constant. For a simplified pseudo-first-order reaction (e.g., by using a large excess of ethylene oxide), a plot of ln([CHA]) versus time would yield a straight line with a slope of -k'.

Differential Method: The differential method involves calculating the instantaneous rate (-d[C]/dt) at various concentrations and plotting the logarithm of the rate against the logarithm of the concentration. The slope of this line gives the reaction order.

Kinetic Modeling: For complex sequential reactions like this one, the most powerful approach is to use numerical software (e.g., MATLAB®, Aspen Custom Modeler®) to solve the system of differential equations describing the reaction network. The software can fit the calculated concentration profiles to the experimental data by adjusting the rate constants (k₁ and k₂) to minimize the sum of squared errors, providing the best-fit kinetic parameters.[13]

Determining Activation Energy: By determining the rate constants (e.g., k₁) at several different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be found using the Arrhenius equation in its logarithmic form:

ln(k) = ln(A) - (Ea / R) * (1/T)

A plot of ln(k) versus 1/T (where T is in Kelvin) yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k₁ (L mol⁻¹ s⁻¹) | ln(k₁) |

| 110 | 383.15 | 0.002610 | Experimental Value 1 | Calculated |

| 120 | 393.15 | 0.002544 | Experimental Value 2 | Calculated |

| 130 | 403.15 | 0.002480 | Experimental Value 3 | Calculated |

| 140 | 413.15 | 0.002420 | Experimental Value 4 | Calculated |

This table presents a template for organizing data to determine the activation energy.

Conclusion

The study of the reaction kinetics for this compound formation is a multi-faceted process that integrates chemical reaction engineering principles, careful experimental design, and precise analytical chemistry. By understanding the sequential SN2 mechanism and systematically investigating the influence of temperature, pressure, and concentration, researchers can develop a robust kinetic model. This model is an invaluable tool for designing and optimizing industrial reactors to maximize product yield and process efficiency, ensuring the cost-effective and safe production of this important chemical intermediate.

References

- Ullmann's Encyclopedia of Industrial Chemistry. (n.d.). Ethylene Oxide. Wiley-VCH. [URL: Available through institutional access to the encyclopedia]

- Google Patents. (n.d.). EP1955766A1 - Catalyst for ethylene oxide production, method for producing the same, and.... [URL: https://patents.google.

- Fisher Scientific. (n.d.). Determination of Diethanolamine and Triethanolamine in Surface Finishing, Wastewater and Scrubber Solutions. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-139-IC-Alkanolamines-AN70586-EN.pdf]

- National Center for Biotechnology Information. (n.d.). Ethylene Oxide. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. [URL: https://www.ncbi.nlm.nih.gov/books/NBK326503/]

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of the formation of N,N-dialkylcarbamate from diethanolamine and carbon dioxide in anhydrous ethanol. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/1997/p2/a067060d]

- PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)cyclohexylamine. [URL: https://www.prepchem.com/synthesis-of-n-2-hydroxyethyl-cyclohexylamine/]

- Wikipedia. (n.d.). Ethoxylation. [URL: https://en.wikipedia.

- Vallance, C. (n.d.). Reaction Kinetics. University of Oxford. [URL: https://vallance.chem.ox.ac.uk/pdfs/KineticsLectureNotes.pdf]

- ResearchGate. (n.d.). Diethanolamine analysis by HPLC or GC?. [URL: https://www.researchgate.net/post/Diethanolamine_analysis_by_HPLC_or_GC]

- Google Patents. (n.d.). US3467711A - Preparation of n-substituted hydroxylamines. [URL: https://patents.google.

- Google Patents. (n.d.). US20140330042A1 - Process for making ethoxylated amine compounds. [URL: https://patents.google.

- MDPI. (2023). A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics. [URL: https://www.mdpi.com/2673-4591/4/3/27]

- Google Patents. (n.d.). US4384142A - Production of cyclohexylamine. [URL: https://patents.google.

- ResearchGate. (2005). Kinetics of Ethoxylation and Propoxylation of Ethylene Glycol Catalyzed by KOH. [URL: https://www.researchgate.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Diethanolamine. [URL: https://helixchrom.com/blogs/hplc-methods/hplc-methods-for-analysis-of-diethanolamine]

- Canadian Journal of Chemistry. (1951). THE KINETICS OF THE REACTION OF ETHYLENE OXIDE WITH AMINES IN AQUEOUS SOLUTION. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v51-073]

- Sciencemadness Discussion Board. (2012). Synthesis of cyclohexylamine (via FR971429). [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=21245]

- Google Patents. (n.d.). US8921587B2 - Process for producing a catalyst for the oxidation of ethylene to ethylene oxide. [URL: https://patents.google.

- ACS Figshare. (2018). Determination of the Kinetics of the Ethoxylation of Octanol in Homogeneous Phase. [URL: https://figshare.acs.org/articles/journal_contribution/Determination_of_the_Kinetics_of_the_Ethoxylation_of_Octanol_in_Homogeneous_Phase/19702816]

- BenchChem. (n.d.). Validation of analytical methods for Dicyclohexyl ketone quantification. [URL: https://www.benchchem.

- Trinity College Dublin, School of Chemistry. (n.d.). SF Chemical Kinetics 2001/2002. [URL: https://www.tcd.ie/chemistry/staff/people/mccabe/Teaching/Kinetics.pdf]

- LookChem. (n.d.). CAS No.4500-29-2,this compound Suppliers. [URL: https://www.lookchem.com/cas-450/4500-29-2.html]

- International Union of Crystallography. (2021). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. [URL: https://journals.iucr.org/e/issues/2021/11/00/gz2138/index.html]

- Wikipedia. (n.d.). Ethylene oxide. [URL: https://en.wikipedia.org/wiki/Ethylene_oxide]

- Open Access Pub. (n.d.). Reaction Kinetics | Journal of New Developments in Chemistry. [URL: https://openaccesspub.org/jndc/article/2681]

- PubMed. (2024). Effect of Different Ethylene Oxide Addition Numbers on the Performance of Polyoxyethylene Tallow Amine as a Pesticide Emulsifier. [URL: https://pubmed.ncbi.nlm.nih.gov/38230230/]

- PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-N-(2-hydroxyethyl)-γ-bromocrotonamide. [URL: https://www.prepchem.com/synthesis-of-n-cyclohexyl-n-2-hydroxyethyl-gamma-bromocrotonamide/]

- ResearchGate. (2012). Amination of Ethylene Oxide to Ethanolamine. [URL: https://www.researchgate.

- PubChem. (n.d.). Ethanol, 2,2'-(cyclohexylimino)bis-. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Cyclohexyldiethanolamine]

- Analytical Methods. (2021). Analytical applications of single particle inductively coupled plasma mass spectrometry. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ay/d1ay00761k]

- Smolecule. (n.d.). Buy this compound | 4500-29-2. [URL: https://www.smolecule.com/cyclohexyldiethanolamine-cas-4500-29-2]

- Frontiers in Chemical Engineering. (2021). The Evolution of the Fed Batch Ethoxylation Reactors to Produce the Non-Ionic Surfactants. [URL: https://www.frontiersin.org/articles/10.3389/fceng.2021.644163/full]

- PARAS ORGANOSYS LLP. (n.d.). MANUFACTURING PROCESS DETAIL. [URL: https://environmentclearance.nic.in/writereaddata/Online/TOR/10_Mar_2022_18_23_24_991_ProcessDescription.pdf]

Sources

- 1. Ethanol, 2,2'-(cyclohexylimino)bis- | C10H21NO2 | CID 20587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 4500-29-2 [smolecule.com]

- 3. Ethoxylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. openaccesspub.org [openaccesspub.org]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. US20140330042A1 - Process for making ethoxylated amine compounds - Google Patents [patents.google.com]

- 9. Ethylene oxide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. acs.figshare.com [acs.figshare.com]

Mechanism of Cyclohexyldiethanolamine as a corrosion inhibitor.

An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of Cyclohexyldiethanolamine

Abstract

This compound (CDE) is an organic compound utilized across various industrial applications, notably as a corrosion inhibitor in metalworking fluids and cooling water systems. This technical guide provides a comprehensive exploration of the core mechanisms through which CDE mitigates the corrosion of metallic substrates, particularly ferrous alloys like mild steel. While direct, in-depth experimental literature exclusively focused on CDE is limited, this guide synthesizes established principles from the broader field of amine-based corrosion inhibitors to elucidate the probable mechanistic pathways of CDE. We will delve into the molecular structure of CDE, its adsorption behavior on metal surfaces, the subsequent formation of a protective barrier, and its electrochemical influence on corrosion processes. Furthermore, this guide outlines the standard experimental protocols and theoretical modeling techniques that form the foundation for validating the efficacy and understanding the behavior of CDE as a corrosion inhibitor. This document is intended for researchers, chemists, and materials scientists engaged in the development and application of corrosion mitigation strategies.

Introduction to this compound as a Corrosion Inhibitor

Corrosion, the electrochemical degradation of metals, poses a significant economic and safety challenge across numerous industries. The use of organic corrosion inhibitors is a primary strategy to combat this issue. These inhibitors function by adsorbing onto the metal surface, thereby creating a protective film that isolates the metal from the corrosive environment.

This compound (C10H21NO2) is a tertiary amine featuring a cyclohexyl group and two hydroxyethyl groups. This unique molecular architecture combines hydrophobic (cyclohexyl group) and hydrophilic (diethanolamine moiety) characteristics, making it effective in aqueous and multiphase systems. Its application as a corrosion inhibitor is prominent in formulations for metalworking fluids and as a component in antifreeze compositions. The efficacy of CDE stems from the presence of heteroatoms—specifically nitrogen and oxygen—which possess lone pairs of electrons that are crucial for its interaction with metal surfaces.

The Core Mechanism of Corrosion Inhibition by this compound

The corrosion inhibition by this compound is a multi-faceted process that involves its transport to the metal surface, subsequent adsorption, and the formation of a durable protective barrier. This mechanism can be dissected into several key stages:

Molecular Structure and its Role in Inhibition

The inhibitory properties of CDE are intrinsically linked to its molecular structure. The molecule comprises three key functional components that contribute to its effectiveness:

-

Tertiary Amine Group (Nitrogen Atom): The nitrogen atom in the diethanolamine group is a primary active center. It possesses a lone pair of electrons that can be shared with the vacant d-orbitals of transition metals like iron, leading to the formation of a coordinate covalent bond.

-

Hydroxyl Groups (Oxygen Atoms): The two hydroxyl (-OH) groups also contain lone pairs of electrons on the oxygen atoms, providing additional sites for adsorption onto the metal surface.

-

Cyclohexyl Group: This bulky, hydrophobic group provides a significant steric hindrance effect. Once the molecule is adsorbed, the cyclohexyl group helps to form a dense, non-polar layer that repels water and other corrosive species from the metal surface.

Caption: Molecular structure of this compound.

Adsorption on the Metal Surface

The primary step in corrosion inhibition is the adsorption of the inhibitor molecules onto the metal surface. This process can be broadly categorized into physisorption and chemisorption, and for many amine-based inhibitors, it is often a combination of both.

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the CDE molecule can become protonated, forming a cation that is electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acid).

-

Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate covalent bond. The lone pairs of electrons on the nitrogen and oxygen atoms of CDE can be donated to the vacant d-orbitals of iron atoms, leading to a stable chemical bond.

The adsorption of CDE on a metal surface is expected to follow an adsorption isotherm, such as the Langmuir adsorption isotherm , which describes the formation of a monolayer of the inhibitor on the metal surface.

Caption: Adsorption mechanism of CDE on a metal surface.

Formation of a Protective Film

Upon adsorption, CDE molecules arrange themselves on the metal surface to form a protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment. The hydrophobic cyclohexyl groups orient themselves away from the metal surface, creating a non-polar layer that repels water and corrosive ions like chloride and sulfate. The effectiveness of this film depends on factors such as the concentration of CDE, the temperature, and the pH of the environment.

Electrochemical Action: A Mixed-Type Inhibitor

Corrosion is an electrochemical process involving two half-cell reactions: an anodic reaction (metal dissolution) and a cathodic reaction (e.g., hydrogen evolution in acidic media). Corrosion inhibitors can be classified based on which of these reactions they primarily suppress. This compound, like many other amine-based inhibitors, is expected to act as a mixed-type inhibitor . This means it influences both the anodic and cathodic reactions.

-

Anodic Inhibition: By adsorbing on the anodic sites of the metal surface, CDE molecules block the sites where metal dissolution would otherwise occur, thus slowing down the rate of oxidation.

-

Cathodic Inhibition: CDE molecules can also adsorb on the cathodic sites, interfering with the hydrogen evolution reaction. In neutral or near-neutral solutions, it can hinder the oxygen reduction reaction.

This mixed-inhibition behavior results in a reduction of the overall corrosion current density without significantly shifting the corrosion potential.

Theoretical and Experimental Validation

The proposed mechanism of corrosion inhibition by CDE can be validated through a combination of theoretical calculations and experimental techniques.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the interaction between the inhibitor molecule and the metal surface at an electronic level. Key parameters that can be calculated include:

-

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, suggesting stronger chemisorption.

-

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

-

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic interactions.

-

Mulliken Charges: The distribution of charge on the atoms of the CDE molecule can identify the active centers (N and O atoms) that are most likely to interact with the metal surface.

Table 1: Hypothetical Quantum Chemical Parameters for CDE and their Significance

| Parameter | Expected Trend/Value | Significance for Corrosion Inhibition |

| EHOMO | Relatively High | Indicates a strong tendency for electron donation to the metal surface, facilitating chemisorption. |

| ELUMO | Relatively Low | Suggests the potential for back-donation from the metal to the molecule, strengthening the bond. |

| ΔE (Energy Gap) | Relatively Small | Implies higher reactivity and greater inhibition efficiency. |

| Dipole Moment (µ) | Moderate to High | A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface. |

| Mulliken Charges | Negative charges on N and O atoms | Confirms that these heteroatoms are the active centers for electron donation and bonding to the metal. |

Experimental Protocols for Evaluation

A rigorous evaluation of CDE as a corrosion inhibitor involves a suite of electrochemical and surface analysis techniques.

This is a simple and direct method to determine the corrosion rate and the inhibition efficiency of CDE.

Step-by-Step Protocol:

-

Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known surface area. Clean and degrease the coupons thoroughly.

-

Immersion: Immerse the coupons in the corrosive medium (e.g., 1M HCl) with and without various concentrations of CDE.

-

Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 24 hours).

-

Cleaning and Re-weighing: After the exposure period, remove the coupons, clean them to remove corrosion products, dry them, and re-weigh them.

-

Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

-

CR = (Weight Loss) / (Surface Area × Time)

-

IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

-

These methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

-

Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode (the metal sample) and measuring the resulting current. The resulting Tafel plot provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. A decrease in icorr in the presence of CDE indicates effective inhibition. The mixed-type nature of the inhibitor is confirmed if both anodic and cathodic branches of the polarization curve are affected.

-

Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of CDE indicate the formation of a protective film on the metal surface.

Caption: Experimental workflow for evaluating CDE.

These methods provide direct visual and chemical evidence of the protective film formed by CDE.

-

Scanning Electron Microscopy (SEM): SEM images can visualize the morphology of the metal surface before and after exposure to the corrosive environment, with and without CDE. A smoother surface with fewer pits and cracks in the presence of CDE indicates effective protection.

-

Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional images of the surface topography, allowing for the quantification of surface roughness. A decrease in surface roughness in the presence of CDE confirms the formation of a protective film.

Conclusion and Future Outlook

This compound functions as an effective corrosion inhibitor through a mechanism involving adsorption onto the metal surface and the formation of a protective barrier. Its molecular structure, containing nitrogen and oxygen heteroatoms and a bulky cyclohexyl group, facilitates both chemisorption and physisorption, leading to a mixed-type inhibition of both anodic and cathodic corrosion reactions.

While the precise quantitative data for CDE's performance requires further dedicated experimental investigation, the established principles of amine-based corrosion inhibitors provide a robust framework for understanding its mechanism. Future research should focus on conducting detailed electrochemical and surface analysis studies specifically on CDE to quantify its inhibition efficiency on various metals and under different environmental conditions. Furthermore, advanced computational modeling could provide deeper insights into the dynamics of its adsorption and film formation.

References

-

Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI.[Link]

-

Corrosion inhibition and surface analysis of amines on mild steel in chloride medium. SpringerLink.[Link]

-

Experimental studies on corrosion inhibition performance of acetylthiophene thiosemicarbazone for mild steel in HCl complemented with DFT investigation. Oxford Academic.[Link]

-

Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International.[Link]

-

Corrosion Inhibitor Testing. Infinita Lab.[Link]

-

Langmuir adsorption isotherm for different dyes on mild steel in 1.0 M HCl at 25 °C. ResearchGate.[Link]

-

DFT study of methanethiol (CH3SH) adsorptions on the Fe(110) surface. Indian Academy of Sciences.[Link]

-

Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys. MDPI.[Link]

-

Electrochemical Impedance Spectroscopy: A Tutorial. ACS Publications.[Link]

-